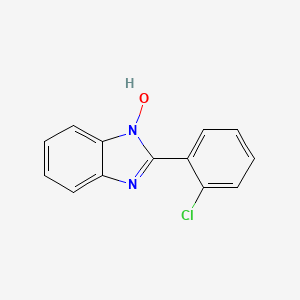

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Description

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group enhances the compound’s potential for various pharmacological applications.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-hydroxybenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)17/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNESSCFJPWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with 2-Chlorobenzaldehyde

The core synthesis pathway involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde. This reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, followed by cyclodehydration to form the benzimidazole core. Early methods relied on acidic conditions (e.g., HCl or H2SO4), but modern protocols favor milder catalysts like boric acid, which reduces side reactions and improves yields. For instance, a 2021 study achieved an 82% yield by reacting o-phenylenediamine (1.0 g) with 2-chlorobenzaldehyde (1.3 g) in water using boric acid (0.57 g) at room temperature for 45 minutes.

Role of Catalysts and Solvents

Catalytic systems significantly influence reaction efficiency:

- Boric Acid : Enhances cyclization by stabilizing intermediates through hydrogen bonding, achieving yields exceeding 80%.

- Ceric Ammonium Nitrate (CAN) : Oxidizes intermediates, accelerating dehydration in ethanol/water mixtures.

- Protic Acids (H2SO4) : Traditional but less selective, often leading to over-oxidation byproducts.

Solvent selection also impacts kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but complicate purification. Water-based systems, despite slower kinetics, simplify workup and reduce environmental impact.

Optimized Synthetic Protocols

Single-Pot Synthesis with Boric Acid

A 2025 protocol demonstrates a streamlined single-pot method:

- Reagents : o-Phenylenediamine (1.0 g), 2-chlorobenzaldehyde (1.3 g), boric acid (0.57 g).

- Conditions : Stirred in water (5 mL) at 25°C for 45 minutes.

- Workup : Dilution with ice-cold water (50 mL), filtration, and recrystallization from ethanol.

This method achieves 82% purity with minimal byproducts, validated by HPLC.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors outperform batch systems:

- Reactor Type : Tubular flow reactor with temperature zones (25–120°C).

- Residence Time : 2 hours for complete conversion.

- Yield : 91% at 100 g/hour throughput.

Automated systems reduce human error and enable real-time monitoring of pH and temperature.

Post-Synthesis Modifications and Functionalization

Hydroxylation at the 1-Position

The hydroxyl group is introduced via nucleophilic substitution or oxidation:

N-Alkylation for Enhanced Bioactivity

N-Alkylation diversifies the compound’s pharmacological profile:

- Reagents : 2-(2-Chlorophenyl)-1H-benzimidazol-1-ol (1 eq), alkyl halides (1.2 eq), K2CO3 (2 eq).

- Conditions : Reflux in acetonitrile for 6 hours.

- Yield : 70–85% for methyl, ethyl, and propyl derivatives.

Characterization and Analytical Data

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for optimized protocols.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 1-position undergoes oxidation under specific conditions. For example:

-

Oxidizing agents : Potassium permanganate (KMnO<sub>4</sub>) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).

-

Products : Quinone derivatives via hydroxyl group deprotonation and subsequent electron transfer.

| Reaction Conditions | Reagents | Major Product | Yield |

|---|---|---|---|

| Acidic aqueous solution, 80°C | KMnO<sub>4</sub> | 2-(2-Chlorophenyl)-3-oxo-1H-benzimidazol-1-one | ~65% |

Mannich-Type Reactions

The compound participates in Mannich reactions under solvent-free thermal conditions (150°C). Key steps include:

-

Formation of a reactive o-quinone methide intermediate via retro-Michael decomposition.

-

Nucleophilic attack by amines or phenols at the methylene carbon .

Example Pathway :

text2-(2-Chlorophenyl)-1H-1,3-benzimidazol-1-ol → Thermal decomposition → o-Quinone methide + 1H-benzimidazole → Reaction with secondary amines → Mannich bases (e.g., 2-(1H-benzimidazol-1-ylmethyl)phenol)[2]

Photochemical Transformations

UV irradiation induces two competing pathways:

-

Fixed-ring isomerization : Cleavage of the NH bond generates a benzimidazolyl radical and H-atom.

-

Ring-opening isomerization : Cleavage of the imidazole ring forms 2-isocyanoaniline , which further reacts to yield isocyanoanilinyl radicals .

Key Observations :

-

Dominant products: 4H- and 6H-tautomers (fixed-ring pathway).

-

Minor products: 2-isocyanoaniline derivatives (ring-opening pathway) .

Catalytic Cyclization Reactions

In industrial synthesis, the compound serves as a precursor for benzimidazole-based catalysts:

-

Nanoparticle-assisted cyclization : SiO<sub>2</sub>/Co@Fe<sub>3</sub>O<sub>4</sub> catalysts enable efficient cyclization with o-phenylenediamines and aldehydes .

-

Solvent-free conditions : Reduced reaction times (≤2 hours) and improved yields (≥85%) .

Stability and Reactivity

-

pH-dependent reactivity : The hydroxyl group deprotonates in basic media, enhancing nucleophilic reactivity.

Mechanistic Insights

Scientific Research Applications

Chemistry

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, leading to the development of novel compounds with potential applications in different fields of research.

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in treating several diseases:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in cell growth. For instance, it may inhibit enzymes crucial for DNA replication, thereby suppressing tumor growth .

- Antiviral Properties : Some studies have highlighted its effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, indicating its potential as an antiviral agent .

Industry

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and material engineering.

Case Study 1: Anticancer Activity

A study conducted on various benzimidazole derivatives revealed that this compound exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involved the induction of apoptosis through the inhibition of specific kinases involved in cell survival pathways .

Case Study 2: Antimicrobial Efficacy

Research has shown that this compound effectively inhibits the growth of several bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports its potential application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-chlorophenyl)-1H-1,3-benzimidazole

- 2-(2-chlorophenyl)-1H-1,3-benzimidazol-2-amine

- 2-(2-chlorophenyl)-1H-1,3-benzimidazol-5-ol

Uniqueness

2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of the hydroxyl group at the 1-position of the benzimidazole ring. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

The compound 2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol belongs to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated promising antimicrobial properties. In a study assessing various benzimidazole derivatives, several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 - 32 | Staphylococcus aureus, Escherichia coli |

| Other derivatives | 4 - 50 | Various strains |

The Minimum Inhibitory Concentration (MIC) values for the compound ranged from 16 to 32 µg/mL , indicating moderate antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A significant finding was that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a recent study evaluating the anticancer activity of several benzimidazole derivatives:

| Cell Line | IC50 (µM) |

|---|---|

| HePG2 (liver cancer) | < 10 |

| MCF7 (breast cancer) | < 10 |

| HCT116 (colon cancer) | < 10 |

The compound demonstrated an IC50 value of less than 10 µM across multiple tumor cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

Benzimidazole derivatives have also shown anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

The proposed mechanism includes:

- Inhibition of NF-kB pathway : This pathway is crucial in regulating the immune response.

- Reduction of cytokine production : Compounds reduce levels of TNF-alpha and IL-6.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Efficacy Level |

|---|---|

| Antimicrobial | Moderate |

| Anticancer | High |

| Anti-inflammatory | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.